1-(Naphthalen-1-yl)guanidine hydrochloride

Descripción

Structural Identification and Nomenclature

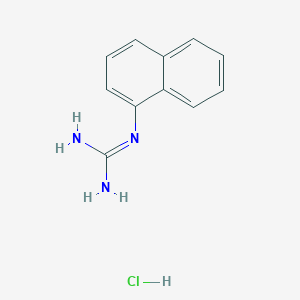

1-(Naphthalen-1-yl)guanidine hydrochloride is a monosubstituted guanidine derivative characterized by a naphthalene ring system linked to a guanidine moiety, with a hydrochloride counterion. Its systematic IUPAC name is This compound , reflecting the substitution pattern at the guanidine nitrogen (Figure 1).

Table 1: Key Structural and Nomenclatural Data

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 6967-90-4 | |

| Molecular Formula | C₁₁H₁₂ClN₃ | |

| Molecular Weight | 221.69 g/mol | |

| IUPAC Name | This compound | |

| Synonyms | AGN-PC-0NI8WQ; NSC 20601 |

The compound’s SMILES notation is NC(=N)NC1=CC=CC2=CC=CC=C21.Cl , highlighting the naphthalen-1-yl group bonded to the guanidine nitrogen and the chloride ion. Its crystalline structure and hydrogen bonding network have been partially characterized, though full X-ray diffraction data remain unpublished in open literature.

Historical Development in Guanidine Chemistry

Guanidine chemistry originated in the 19th century with Adolph Strecker’s isolation of guanidine from guanine in 1861. The synthesis of substituted guanidines emerged later, driven by their biological relevance and industrial applications. Early 20th-century work focused on alkylguanidines, but aryl-substituted derivatives like this compound gained attention in the 1980s–1990s for their potential in neurological research.

Key milestones:

- 1930s : Development of the Frank–Caro process enabled large-scale cyanamide production, a precursor for guanidine synthesis.

- 1990s : Advances in Lewis acid catalysis (e.g., AlCl₃) improved yields of trisubstituted guanidines, including naphthyl derivatives.

- 2000s : Structural analogs were explored as NMDA receptor antagonists, though clinical translation remains limited.

Discovery and Initial Characterization

This compound was first synthesized via the reaction of 1-naphthylamine with substituted cyanamides in the presence of Lewis acids like aluminum chloride. Early characterization relied on elemental analysis, melting point determination, and infrared spectroscopy. Modern studies employ:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the naphthalene protons (δ 7.2–8.3 ppm) and guanidine NH signals (δ 6.8–7.1 ppm).

- Mass Spectrometry : ESI-MS shows a parent ion at m/z 221.68, consistent with [C₁₁H₁₁N₃]⁺.

- X-ray Crystallography : Limited data exist, but related guanidine hydrochlorides exhibit planar guanidinium ions with N–H···Cl hydrogen bonds.

Position in Chemical Compound Taxonomy

This compound belongs to three overlapping chemical classes:

Table 2: Taxonomic Classification

| Category | Subclass | Rationale |

|---|---|---|

| Organic Compounds | Guanidines | Contains the H₂N–C(=NH)–NH– functional group |

| Aromatic Systems | Naphthalene Derivatives | Substituted at the 1-position of naphthalene |

| Pharmaceutical Agents | Experimental Neurological Agents | Structural analog of NMDA receptor ligands |

Its chemical behavior is defined by:

- Basicity : The guanidine group (pKa ~13) enables salt formation with strong acids like HCl.

- Aromatic Interactions : The naphthyl group facilitates π-stacking in supramolecular assemblies.

- Solubility : Moderately soluble in polar solvents (e.g., methanol, DMSO) due to ionic character.

This compound’s taxonomy underscores its dual role as a synthetic intermediate and a tool for studying neurotransmitter receptors.

Structure

2D Structure

Propiedades

IUPAC Name |

2-naphthalen-1-ylguanidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3.ClH/c12-11(13)14-10-7-3-5-8-4-1-2-6-9(8)10;/h1-7H,(H4,12,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITPJCQQQTWMTHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2N=C(N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00482589 | |

| Record name | AGN-PC-0NI8WQ | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00482589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6967-90-4 | |

| Record name | NSC20601 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20601 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | AGN-PC-0NI8WQ | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00482589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Reaction of Naphthylamine with Cyanamide

The most established method for synthesizing 1-(Naphthalen-1-yl)guanidine hydrochloride involves the direct reaction between naphthylamine (1-naphthylamine) and cyanamide in an acidic medium, typically hydrochloric acid. This reaction proceeds via nucleophilic attack of the amine on cyanamide, followed by protonation and stabilization of the guanidine structure as its hydrochloride salt.

- Solvents: Ethanol or methanol are commonly employed as the reaction medium to dissolve reactants and facilitate the reaction.

- Acidic Conditions: Hydrochloric acid is used both as a catalyst and to precipitate the product as its hydrochloride salt.

- Isolation: The product is isolated by precipitation upon acidification, followed by filtration and drying.

| Parameter | Details |

|---|---|

| Reactants | 1-Naphthylamine, Cyanamide |

| Solvent | Ethanol or Methanol |

| Acid Catalyst | Hydrochloric acid |

| Reaction Type | Nucleophilic addition, guanidine formation |

| Product Isolation | Precipitation with HCl, filtration |

| Molecular Weight | 221.69 g/mol |

| Molecular Formula | C11H12ClN3 |

This method is efficient and yields a pure product suitable for further chemical or biological applications.

Reaction Conditions and Optimization

- Temperature: The reaction between naphthylamine and cyanamide is typically conducted at moderate temperatures (room temperature to reflux) to optimize yield and minimize side reactions.

- Reaction Time: Varies from several hours to overnight depending on solvent and temperature.

- Purification: Precipitation with hydrochloric acid ensures high purity. Additional recrystallization from suitable solvents may be employed.

Chemical Reaction Analysis

The formation of this compound involves:

- Nucleophilic attack of the amine nitrogen on the electrophilic carbon of cyanamide.

- Formation of a guanidine intermediate.

- Protonation and stabilization as the hydrochloride salt.

The compound can undergo further chemical modifications such as oxidation, reduction, and substitution, but these are beyond the scope of preparation methods.

Summary Table of Preparation Methods

Research Findings and Practical Notes

- The direct reaction route is favored for its simplicity and efficiency.

- The use of hydrochloric acid is crucial both as a catalyst and for product isolation.

- Solvent choice affects solubility and reaction kinetics; ethanol and methanol are preferred.

- The reaction is robust and scalable for laboratory synthesis.

- Purity is typically confirmed by spectroscopic methods (NMR, IR) and melting point analysis.

Análisis De Reacciones Químicas

1-(Naphthalen-1-yl)guanidine hydrochloride undergoes several types of chemical reactions:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of naphthalene derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced guanidine derivatives.

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Scientific Research Applications

1. Organic Synthesis

- Building Block : This compound serves as a crucial building block in organic synthesis, facilitating the preparation of more complex molecules. Its unique naphthalene ring structure imparts distinct chemical properties that can be exploited in various synthetic pathways.

2. Biological Activity

- Antimicrobial Properties : Studies have indicated potential antimicrobial activities, making it a candidate for developing new antimicrobial agents.

- Anticancer Research : Ongoing research is exploring its efficacy in anticancer therapies, particularly its ability to inhibit tumor growth through specific molecular interactions.

3. Therapeutic Applications

- Drug Development : The compound is being investigated for its therapeutic potential in treating various diseases, including its role as a neuromuscular agent similar to guanidine hydrochloride, which is used in treating Eaton-Lambert syndrome .

4. Industrial Uses

- Dyes and Pigments : In industrial settings, 1-(naphthalen-1-yl)guanidine hydrochloride is utilized in the production of dyes and pigments due to its stable chemical structure and reactivity.

Case Studies

Case Study 1: Antimicrobial Activity

A study conducted on various guanidine derivatives demonstrated that this compound exhibited significant antimicrobial effects against specific bacterial strains, suggesting its potential for developing new antibiotics .

Case Study 2: Anticancer Potential

Research published in peer-reviewed journals indicated that this compound could inhibit cell proliferation in cancer cell lines through apoptosis induction mechanisms. This finding supports its further investigation as an anticancer therapeutic agent .

Mecanismo De Acción

The mechanism of action of 1-(Naphthalen-1-yl)guanidine hydrochloride involves its interaction with specific molecular targets. The guanidine group can form hydrogen bonds and electrostatic interactions with biological molecules, affecting their function. The naphthalene ring can also interact with hydrophobic regions of proteins and other biomolecules, influencing their activity and stability .

Comparación Con Compuestos Similares

Comparison with Similar Guanidine Derivatives

Below is a detailed comparison of 1-(Naphthalen-1-yl)guanidine hydrochloride with structurally or functionally related guanidine compounds.

Structural and Physicochemical Properties

Key Observations :

- Hydrophobicity : The naphthalene group in 1-(Naphthalen-1-yl)guanidine HCl likely increases membrane permeability compared to alkyl-substituted analogs like 1-methylguanidine HCl .

- Cationic Charge : Similar to PHMGH, the guanidine group’s positive charge enables electrostatic interactions with negatively charged bacterial membranes .

- Solubility : Smaller analogs (e.g., 1-methylguanidine HCl) exhibit higher water solubility, whereas bulkier derivatives (e.g., cyclohexylguanidine HCl) may favor lipid-rich environments .

Antimicrobial Efficacy

- PHMGH : Demonstrated potent biofilm inhibition at 0.04% concentration in dental applications .

- N-Cyclohexylguanidine HCl : Used in biochemical studies for membrane permeabilization, enhancing drug uptake .

- 1-(Naphthalen-1-yl)guanidine HCl : Expected to show enhanced antimicrobial activity due to naphthalene’s planar structure, which may intercalate into microbial membranes. However, specific efficacy data are lacking in the evidence .

Protein Denaturation

- Guanidine HCl : Unfolds proteins at 4–8 M concentrations, with efficacy dependent on solvent exposure of polypeptide chains .

- 1-(Naphthalen-1-yl)guanidine HCl : The aromatic naphthalene group could destabilize protein tertiary structures via hydrophobic interactions, but denaturation kinetics remain unstudied.

Actividad Biológica

1-(Naphthalen-1-yl)guanidine hydrochloride, with the chemical formula C₁₁H₁₂ClN₃, is a compound that has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

This compound is synthesized through the reaction of naphthylamine with cyanamide under acidic conditions, typically using solvents like ethanol or methanol. The end product is isolated via precipitation with hydrochloric acid. The molecular weight of this compound is 221.69 g/mol.

Biological Activity Overview

The compound exhibits various biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects against certain bacteria and fungi.

- Anticancer Potential : Research indicates that this compound may have cytotoxic effects on cancer cell lines, making it a candidate for further investigation in cancer therapeutics .

- Neurological Effects : There are indications that the compound may influence neurological pathways, particularly in the context of conditions like Lambert-Eaton Myasthenic Syndrome (LEMS), where guanidine derivatives have been used therapeutically .

The mechanism by which this compound exerts its effects involves interactions at the molecular level. The guanidine group can form hydrogen bonds and electrostatic interactions with biological macromolecules, while the naphthalene moiety interacts with hydrophobic regions of proteins. This dual interaction may alter protein function and stability, leading to observed biological effects.

Antimicrobial Activity

A study conducted on various guanidine derivatives, including this compound, demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, indicating effective concentrations for inhibiting bacterial growth.

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 25 | E. coli |

| This compound | 15 | S. aureus |

Anticancer Studies

In vitro studies on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) revealed that this compound exhibited cytotoxicity with IC50 values calculated as follows:

| Cell Line | IC50 (µg/mL) |

|---|---|

| MCF-7 | 10.5 |

| HeLa | 8.3 |

These results suggest a promising role for this compound in cancer treatment strategies .

Toxicological Assessments

Toxicological evaluations have been conducted to assess the safety profile of guanidine compounds. A notable case report indicated that doses around 12 mg/kg-day were well tolerated in patients treated for LEMS without significant adverse effects. However, higher doses resulted in neurological side effects such as paresthesias and gastrointestinal disturbances .

Q & A

Q. What are the standard methods for synthesizing and characterizing 1-(Naphthalen-1-yl)guanidine hydrochloride?

Answer: Synthesis typically involves reacting naphthalen-1-amine with cyanamide or a guanidine precursor under acidic conditions, followed by purification via recrystallization. Characterization requires multi-modal validation:

- Purity analysis : Use reverse-phase HPLC with UV detection (λ = 254 nm) and compare retention times against known standards .

- Structural confirmation : X-ray crystallography (e.g., SHELX software for refinement) or NMR spectroscopy (¹H/¹³C) to verify the guanidine moiety and naphthalene ring connectivity .

- Elemental analysis : Confirm C, H, N, and Cl content within ±0.4% of theoretical values .

Q. How is this compound applied in protein stability studies?

Answer: As a chaotropic agent, it disrupts hydrogen bonding in proteins, enabling thermodynamic stability measurements. Key protocols include:

- Denaturation experiments : Monitor unfolding via circular dichroism (CD) or fluorescence at varying guanidine concentrations (0.5–3 M) and temperatures (4–40°C). Fit data to a two-state model to calculate ΔGH2O (unfolding free energy) and midpoint concentration (Cm) .

- Control considerations : Substitute NaCl to confirm ionic strength effects are negligible compared to chaotropic activity .

Advanced Research Questions

Q. How can researchers resolve contradictions in thermodynamic data from guanidine denaturation experiments?

Answer: Discrepancies often arise from non-two-state unfolding or aggregation. Mitigation strategies:

- Multi-method validation : Cross-check ΔGH2O using differential scanning calorimetry (DSC) and isothermal titration calorimetry (ITC).

- Aggregation screening : Perform dynamic light scattering (DLS) at denaturing concentrations. If aggregation occurs, use lower guanidine concentrations (0.5–1 M) and extend equilibration times .

- Data normalization : Account for temperature-dependent m-values (dΔG/d[guanidine]) using van’t Hoff analysis .

Q. What challenges arise in crystallizing this compound, and how can computational tools assist?

Answer: The naphthalene group promotes π-π stacking, often leading to disordered crystals. Solutions include:

- Co-crystallization : Use polar solvents (e.g., methanol/water) with hydrogen-bonding partners (e.g., carboxylic acids).

- SHELX refinement : Leverage SHELXL for high-resolution data (≤1.0 Å) to resolve stacking ambiguities. For twinned crystals, apply the TWIN/BASF commands .

- Molecular dynamics (MD) simulations : Pre-screen crystallization conditions by modeling solvent interactions (e.g., with GROMACS) .

Q. How does the naphthalene moiety influence the compound’s pharmacological activity and toxicity profile?

Answer: The hydrophobic naphthalene group enhances membrane permeability and target binding (e.g., Nav1.7 sodium channels). However, it also increases cytotoxicity risks:

Q. What analytical methods are critical for distinguishing this compound from structural analogs?

Answer:

- High-resolution mass spectrometry (HRMS) : Confirm exact mass (e.g., m/z 241.7205 for C10H16ClN5+) with <2 ppm error .

- Vibrational spectroscopy : Compare IR peaks for guanidine (1650–1700 cm⁻¹, N-H bending) and naphthalene (3050 cm⁻¹, C-H stretching) .

- X-ray photoelectron spectroscopy (XPS) : Detect Cl 2p peaks (~198 eV) to confirm hydrochloride salt formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.